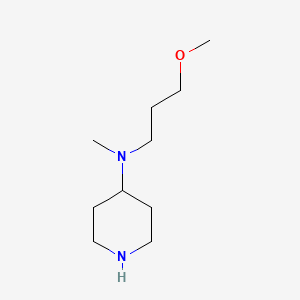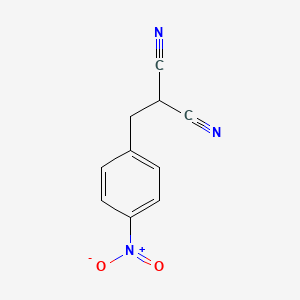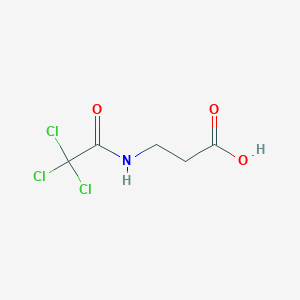
N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine
Description
Synthesis Analysis
The synthesis of related compounds, such as N-(phenylsulfonyl)-N-phenylglycines and N-(phenylsulfonyl)anthranilic acids, involves the preparation of analogues to enhance the inhibitory activity on aldose reductase. The synthesis process is not detailed in the provided papers, but it can be inferred that similar synthetic routes could be applied to N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine, with appropriate substitutions to achieve the desired dichlorophenyl and methylsulfonyl functionalities .
Molecular Structure Analysis
The molecular structure of N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine would likely influence its interaction with biological targets such as aldose reductase. The presence of the dichlorophenyl group could affect the compound's binding affinity and selectivity. In the case of the related compounds, it was found that N-phenyl substitution enhances affinity for the enzyme, and the S stereoisomers of the 2-phenylglycines series were more active than their R counterparts .
Chemical Reactions Analysis
The chemical reactivity of N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine can be speculated based on the reactions of similar compounds. For instance, the N-arylsulfonylation of amino acid esters, as described in the second paper, suggests that the N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine could also undergo reactions at the nitrogen atom, potentially leading to the formation of N-substituted derivatives under specific solvation conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine are not directly reported, the properties of structurally related compounds provide some insights. The solubility, stability, and reactivity of these compounds can be influenced by the presence of sulfonyl and phenyl groups, as well as the specific substituents on the aromatic ring. The chemoselectivity of the N-substitution reactions and the lack of racemization during these reactions are notable properties that could be relevant for the compound .
properties
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-17(15,16)12(5-9(13)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNZJBXKIUESCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359519 | |
| Record name | 6N-336S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672951-66-5 | |
| Record name | 6N-336S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3023218.png)


![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)


![N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide](/img/structure/B3023226.png)






